Product packaging for Securinine nitrate(Cat. No.:CAS No. 7104-26-9)

Securinine nitrate

Cat. No.: B1681716
CAS No.: 7104-26-9
M. Wt: 280.28 g/mol
InChI Key: GTMBYDCKQUSFCT-CSTPHZADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Securinine nitrate (CAS 7104-26-9) is an alkaloid compound derived from the plant Securinega suffruticosa . With a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol , it has garnered significant interest in pharmacological research for its multifaceted biological activities . Historically used for its neurostimulatory properties, its modern research value spans neurology and oncology . Its primary characterized mechanism of action is as a potent GABA (gamma-aminobutyric acid) A receptor antagonist . By blocking this key inhibitory neurotransmitter system in the central nervous system, this compound can increase neuronal excitability, providing a tool for studying conditions related to neurotransmitter imbalance . In cancer research, this compound demonstrates promising anti-tumor effects by inducing programmed cell death. It has been shown to activate the mitochondrial pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases . Notably, recent studies highlight its ability to induce ferroptosis, a distinct form of iron-dependent cell death, in gastric cancer cells . This process involves the upregulation of key genes in iron metabolism pathways, such as HMOX1 and FTH1, leading to lipid peroxidation and cell death . Furthermore, this compound exhibits immunostimulatory effects by activating macrophages and stimulating cytokine production, suggesting potential applications in immunology research . Given its lipophilic nature, it is capable of crossing the blood-brain barrier, making it relevant for central nervous system studies . Acute toxicity data from animal studies (LD50 intravenous, mouse) is reported at 3500 µg/kg . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5 B1681716 Securinine nitrate CAS No. 7104-26-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7104-26-9

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

nitric acid;(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2.HNO3/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11;2-1(3)4/h4-5,7,10-11H,1-3,6,8H2;(H,2,3,4)/t10-,11-,13+;/m1./s1

InChI Key

GTMBYDCKQUSFCT-CSTPHZADSA-N

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4.[N+](=O)(O)[O-]

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4.[N+](=O)(O)[O-]

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4.[N+](=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5610-40-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

allonorsecurinine
allosecurinine
securinan-11-one
securinine
securinine methiodide
securinine nitrate

Origin of Product

United States

Overview of Securinine Alkaloids and Securinine Nitrate Research

Natural Occurrence and Botanical Sources of Securinine (B1681715)

Securinine alkaloids are a family of plant secondary metabolites, with securinine being the most abundant and extensively studied. researchgate.net These alkaloids are characterized by a tetracyclic chemical backbone featuring a butenolide moiety and an azabicyclo[3.2.1]octane ring system. researchgate.net Their botanical distribution is primarily limited to certain genera within the Phyllanthaceae family. researchgate.netnih.gov

Identification in Securinega Species (e.g., Securinega suffruticosa)

Securinega suffruticosa (also known as Flueggea suffruticosa) is a prominent source of securinine. wikipedia.orgwikipedia.orgsheffields.com Securinine was first isolated from Securinega suffruticosa by Russian researchers in 1956. researchgate.netnih.gov This plant is a deciduous shrub native to East Asia and is considered one of the 50 fundamental herbs in traditional Chinese medicine. wikipedia.orgsheffields.compfaf.org It is known to contain securinine, which acts as a powerful stimulant on the central nervous system. sheffields.compfaf.org

Presence in Flueggea Species

Securinine and related alkaloids are also found in Flueggea species. researchgate.netnih.gov For instance, Flueggea suffruticosa (synonym for Securinega suffruticosa) contains securinine. wikipedia.orgonrockgarden.com Flueggea virosa, another species in this genus, is also a rich source of securinine-type alkaloids, with about 80 natural products identified from it. mdpi.com These alkaloids, including securinine and norsecurinine (B137659), have shown promising anticancer properties. researchgate.net

Isolation from Phyllanthus Species

Phyllanthus species are also known to contain securinine-type alkaloids. researchgate.netresearchgate.net Securinine, along with its isomer allosecurinine (B2590158), has been identified in Phyllanthus glaucus. researchgate.netplos.org Other Phyllanthus species, such as Phyllanthus amarus and Phyllanthus niruri, have also been reported to contain securinine. wikipedia.orgresearchgate.netnih.govresearchgate.netscispace.com

Other Related Genera (e.g., Margaritaria, Breynia) as Sources

The botanical distribution of securinine alkaloids extends to other related genera within the Phyllanthaceae family, including Margaritaria and Breynia. researchgate.netnih.govresearchgate.net Margaritaria indica and Margaritaria discoidea have been found to contain securinine, among other alkaloids. researchgate.netwikipedia.orgnih.gov Similarly, Breynia coronata has yielded securinine, viroallosecurinine, and ent-phyllanthidine. ird.frpublish.csiro.auniscpr.res.inacgpubs.org

Here is a summary of the botanical sources of securinine and its related alkaloids:

GenusExample SpeciesKey Securinine Alkaloids IdentifiedReferences
SecurinegaS. suffruticosaSecurinine, Secu'amamines B-D researchgate.netnih.govwikipedia.orgsheffields.compfaf.orgselleckchem.comnih.govnih.govacs.org
FlueggeaF. suffruticosa, F. virosaSecurinine, Norsecurinine, Flueggine A, Fluevirosines A-H, Fluevirosinine A-J researchgate.netnih.govwikipedia.orgonrockgarden.commdpi.comresearchgate.netresearchgate.netnih.govprota4u.orguzh.chuzh.ch
PhyllanthusP. amarus, P. niruri, P. glaucusSecurinine, Allosecurinine, Norsecurinine, Phyllanthine, 4-methoxy-nor-securinine wikipedia.orgresearchgate.netresearchgate.netplos.orgnih.govresearchgate.netscispace.comnih.govnih.govresearchgate.netresearchgate.netacs.org
MargaritariaM. indica, M. discoideaSecurinine, Phyllochrysine, Securinols, Viroallosecurinine, (+)-Phyllanthidine researchgate.netnih.govwikipedia.orgnih.govuzh.chuzh.ch
BreyniaB. coronataSecurinine, Viroallosecurinine, ent-Phyllanthidine, ent-Norsecurinine, Virosecurinine researchgate.netird.frpublish.csiro.auniscpr.res.inacgpubs.org

Historical Context of Securinine Research and Development

Securinine alkaloids have been a subject of scientific fascination for over 60 years. nih.govfrontiersin.org The most abundant and studied alkaloid, securinine, was first isolated by Russian researchers in 1956. researchgate.netnih.govfrontiersin.org Following this initial discovery, French and Japanese scientists conducted extensive work to elucidate the intriguing structures of other Securinega compounds. researchgate.net

For its stimulant and antispasmodic effects, securinine nitrate (B79036) was historically marketed as a drug in the USSR until the early 1990s. researchgate.netnih.gov This highlights an early recognition of its central nervous system (CNS) activity. researchgate.netnih.govnih.gov While the exact mechanism of action for its CNS effects remained partially unknown at the time, securinine was recognized as a selective antagonist of GABA (gamma-aminobutyric acid) receptors. wikipedia.orgselleckchem.comnih.govpatsnap.com

After a period of reduced research activity, the study of Securinega alkaloids re-emerged as a prolific area for discovering new natural structures, with over 50 compounds identified and characterized to date. researchgate.netnih.gov This renewed interest has also focused on the promising anticancer properties of securinine and other Securinega alkaloids, particularly their benefits in treating acute myeloid leukemia. researchgate.netnih.gov Modern research continues to explore securinine nitrate's multifaceted mechanism of action, including its neurostimulatory effects, induction of apoptosis in cancer cells, and modulation of the immune response. patsnap.compatsnap.com

Biosynthesis of Securinine Alkaloids

Elucidation of Biosynthetic Precursors

Isotopic labeling experiments have been instrumental in pinpointing the fundamental building blocks of securinine-type alkaloids. researchgate.net

The piperidine (B6355638) (A) ring, a characteristic structural feature of securinane alkaloids, originates from L-lysine. researchgate.netresearchgate.netfrontiersin.org L-lysine is transformed into Δ¹-piperideine, which then serves as the direct precursor for the piperidine moiety. researchgate.netfrontiersin.org Recent findings have identified Δ¹-piperideine synthase (PS), a PLP-dependent enzyme, which directly catalyzes the oxidative deamination of lysine (B10760008) to form Δ¹-piperideine in a non-symmetric manner, marking the initial enzymatic step in securinine (B1681715) biosynthesis. biorxiv.org In contrast, norsecurinane alkaloids, which possess a pyrrolidine (B122466) core instead of a piperidine ring, derive their pyrrolidine moiety from ornithine. This difference in precursor highlights an early biogenetic divergence determined by the size of the A ring. researchgate.netfrontiersin.org

L-tyrosine is another crucial biosynthetic precursor, contributing to the formation of the tetracyclic core, specifically the C and D rings (butenolide moiety) of securinine-type alkaloids. researchgate.netresearchgate.netnii.ac.jpeolss.net Labeling studies have demonstrated that the pro-S hydrogen at the C-3 position of tyrosine is lost during its incorporation into the securinine structure. rsc.org The aromatic nucleus of tyrosine undergoes reduction and cyclization to become an integral part of the securinine scaffold. eolss.net

Proposed Biosynthetic Pathways for Securinine and Related Alkaloids

The biosynthesis of securinine alkaloids proceeds through several intricate stages, culminating in the formation of their characteristic ring systems and subsequent structural diversifications.

The central structural element of securinine alkaloids is the azabicyclo[3.2.1]octane ring system, comprising rings B and C. researchgate.netrsc.orgfrontiersin.org This bicyclic core is formed through a series of cyclization reactions involving the piperidine unit derived from lysine and components derived from tyrosine. researchgate.netuzh.ch Synthetic investigations suggest that intermediates possessing an azabicyclo[2.2.2]octane core may undergo rearrangement to yield the azabicyclo[3.2.1]octane system, supporting a linear biogenetic hypothesis for these alkaloids. uzh.chresearchgate.net

The Securinega alkaloids are categorized into various subclasses, such as securinane and norsecurinane types, distinguished by the size of their A ring (a piperidine or a pyrrolidine, respectively). researchgate.netfrontiersin.orgresearchgate.net This biogenetic divergence occurs early in the pathway, dictated by whether lysine (leading to securinane alkaloids like securinine and allosecurinine) or ornithine (leading to norsecurinane alkaloids such as norsecurinine (B137659) and allonorsecurinine) is utilized as the precursor for the nitrogen-containing ring. researchgate.netfrontiersin.org

Beyond the fundamental tetracyclic structure, securinine alkaloids undergo further biosynthetic oxidative modifications, particularly on the piperidine core (A-ring). researchgate.netresearchgate.netscite.ai Oxidation at the C4-position is a frequently observed modification, resulting in a diverse array of securinine-type natural products with higher oxidation states. researchgate.netresearchgate.netscite.aikaist.ac.kr These oxidative processes significantly contribute to the structural diversity within the alkaloid family. researchgate.net

Table 1: Key Biosynthetic Precursors of Securinine Alkaloids

Precursor CompoundRole in BiosynthesisPubChem CID
L-LysinePrecursor to the piperidine (A) ring. researchgate.netresearchgate.netfrontiersin.org5950
L-TyrosinePrecursor to the tetracyclic core (C and D rings). researchgate.netresearchgate.netnii.ac.jpeolss.net6057
CadaverineIntermediate derived from lysine, labels piperidine ring. researchgate.netnii.ac.jp272
Δ¹-PiperideineDirect precursor to the piperidine ring from lysine. researchgate.netfrontiersin.org44237242 ctdbase.org
OrnithinePrecursor to the pyrrolidine (A) ring in norsecurinane alkaloids. researchgate.netfrontiersin.org6262
1-PyrrolineBiosynthetic derivative of ornithine, precursor to pyrrolidine ring. researchgate.net139598

Chemical Synthesis of Securinine and Its Derivatives

Total Synthesis Strategies for Securinine (B1681715)

The pursuit of the total synthesis of securinine has led to a variety of approaches, ranging from early racemic syntheses to more recent and sophisticated asymmetric strategies that provide access to the naturally occurring enantiomer.

The first total synthesis of racemic securinine was reported by Horii and coworkers. A key feature of this route was the construction of the C/D ring moiety, which was later intersected by other formal total syntheses rsc.orgrsc.org. One such formal synthesis, developed by Honda and colleagues in 2000, utilized an intramolecular Diels-Alder reaction to form this critical bicyclic system rsc.orgrsc.org. In this approach, a pyridine ring served as the precursor to the piperidine (B6355638) A-ring of the final alkaloid rsc.orgrsc.org. Another notable racemic synthesis was described by Liras and coworkers rsc.org. A later synthesis of (±)-securinine and (±)-allosecurinine employed a tandem rhodium carbenoid-initiated Claisen/α-ketol rearrangement sequence as a pivotal step acs.org. This strategy allowed for the efficient construction of the core structure acs.orgjohnwoodgroup.com.

A summary of key racemic total synthesis approaches is presented below:

Key Strategy Starting Material/Key Intermediate Researcher(s)
Intramolecular Diels-Alder Reaction2-acetylpyridine derivativeHonda et al. rsc.orgrsc.org
Tandem Rhodium Carbenoid-Initiated Claisen/α-Ketol RearrangementNot specifiedWood et al. acs.org
Condensation, Reduction, Cyclization1,4-cyclohexanedioneXi and Liang nih.gov

Another enantioselective approach to the Securinega alkaloids, leading to the synthesis of (+)-norsecurinine and (+)-allonorsecurinine, featured a rhodium carbenoid-initiated O-H insertion/Claisen rearrangement/1,2-allyl migration domino process nih.gov. While not a direct synthesis of securinine, this methodology demonstrates a powerful strategy for accessing the core structure with high enantioselectivity. Honda's group also reported a synthesis of (−)-securinine, further contributing to the arsenal of enantioselective methods rsc.org.

Key features of selected asymmetric syntheses are outlined in the table below:

Target Molecule Key Strategy/Starting Material Overall Yield Researcher(s)
(-)-Securininetrans-4-hydroxy-L-proline16%Thadani et al. rsc.orgnih.gov
(+)-Norsecurinine and (+)-AllonorsecurinineRhodium carbenoid-initiated domino processNot specifiedWood et al. nih.gov
(-)-SecurinineNot specifiedNot specifiedHonda et al. rsc.org

The synthesis of the complex securinine framework has necessitated the use of powerful and efficient chemical transformations. Several key methodologies have proven particularly valuable in constructing the tetracyclic core and introducing the required stereochemistry.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of the cyclic systems within securinine and its analogs researchgate.netprinceton.edu. This reaction, often catalyzed by ruthenium-based complexes, has been utilized to construct both the C and D rings of the alkaloid framework researchgate.net. For instance, Liras and coworkers employed RCM in their synthesis of (±)-securinine nih.gov. The versatility of RCM allows for the formation of various ring sizes, making it a valuable strategy in the synthesis of complex natural products nih.govnih.govmdpi.comrsc.org.

Radical Coupling: Radical coupling reactions have also been effectively used to forge key bonds in the synthesis of securinine precursors. A samarium(II) iodide-mediated radical coupling strategy was developed to construct the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone core with high diastereoselectivity researchgate.net.

Tandem Reactions: Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. The synthesis of (±)-securinine and (±)-allosecurinine by Chen and colleagues featured a tandem reaction involving an α-ketol rearrangement researchgate.net. Another example is the rhodium carbenoid-initiated O-H insertion/Claisen rearrangement/1,2-allyl migration domino process used in an enantioselective approach to the Securinega alkaloids nih.gov.

Synthetic Development of Securinine Derivatives and Analogs

The securinine scaffold, with its multiple reactive sites, provides a rich platform for the development of novel derivatives and analogs with potentially enhanced or new biological activities nih.govrsc.org.

Chemical modifications of the securinine molecule have been explored to probe structure-activity relationships and to generate compounds with improved therapeutic potential. The double bonds at positions 12-13 and 14-15 are particularly amenable to modification nih.govrsc.org.

One strategy involves the introduction of various substituents onto the securinine core. For example, a series of novel securinine analogues were prepared via Suzuki or Sonogashira cross-coupling reactions starting from 14-iodosecurinine nih.gov. This approach allows for the introduction of a wide range of aryl and other groups at the C-14 position nih.gov. Another method involves the Michael addition of amines, such as tryptamines and substituted piperazines, to the α,β-unsaturated lactone system to generate 9-amino derivatives researchgate.net. The Baylis-Hillman reaction has also been employed to introduce a β'-hydroxy-α,β-unsaturated ketone moiety at the C-12 position nih.gov.

Inspired by the natural occurrence of dimeric Securinega alkaloids, such as flueggenines, synthetic efforts have been directed towards the creation of dimeric and oligomeric securinine analogues nih.govnih.gov. The "bivalent ligand" approach, where two securinine units are connected by a linker, has been a successful strategy researchgate.netnih.govacs.org.

A series of novel dimeric securinine analogs were synthesized by connecting two securinine molecules at the C-15 position with N,N-dialkyl substituting diacid amide linkers of varying carbon chain lengths researchgate.netnih.govacs.org. These syntheses demonstrate the feasibility of creating complex dimeric structures from the securinine monomer. The key to the synthesis of these dimers often involves a sequence of reactions, including Stille cross-coupling and conjugate reduction, to connect the two monomeric units researchgate.netrsc.org. These synthetic strategies are crucial for exploring the therapeutic potential of these higher-order Securinega alkaloids researchgate.net.

Chemical Modifications at Reactive Centers for Novel Compounds

The securinine molecule possesses a rigid, tetracyclic structure characterized by several reactive centers, making it a versatile scaffold for chemical modification. nih.govrsc.org The primary sites for synthetic alteration are the conjugated double bonds located at positions C12-C13 and C14-C15 within the α,β-unsaturated-γ-lactone (D-ring) and the adjacent azabicyclo[3.2.1]octane core (B/C rings). nih.govrsc.org Additionally, the piperidine A-ring offers possibilities for structural editing. nih.govfrontiersin.org Researchers have exploited these reactive sites to synthesize novel securinine derivatives through various chemical reactions, including cross-coupling reactions, conjugate additions, and ring structure modifications.

Modifications at the C14 and C15 Positions

The conjugated system of the D-ring is a prime target for introducing new functionalities, particularly at the C14 and C15 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been effectively used to introduce aryl and alkynyl groups at the C14 position. The synthesis begins with the preparation of 14-iodosecurinine, which serves as a precursor for these modifications. acs.org

Sonogashira Coupling: This reaction has been employed to attach various terminal acetylene derivatives to the C14 position. nih.govresearchgate.net The reaction is typically performed in THF at room temperature using N,N-diisopropylamine with catalytic amounts of copper iodide and a palladium source. nih.gov This method has proven successful for coupling phenylacetylene and its derivatives, as well as N-Boc-propargylamine, often with high yields ranging from 76% to 96%. acs.org The introduction of an acetylenic linker has been noted as a potentially important spacer for enhancing the biological potency of the derivatives. nih.gov

Suzuki Coupling: While also explored for creating C14-aryl derivatives, the resulting compounds have shown different activity profiles compared to those synthesized via Sonogashira coupling. nih.govresearchgate.net

Heck Reaction: The Heck reaction has been utilized to create C15-arylated securinine derivatives. rsc.org The reaction of securinine with functionalized aryl iodides is carried out in the presence of a palladium acetate catalyst with a 1,3-bis(diphenylphosphino)propane (dppp) ligand and potassium carbonate as a base. This process proceeds with high regioselectivity, yielding the C15-arylated products in yields from 36% to 97%. rsc.org

Conjugate Addition Reactions: The electrophilic nature of the C15 position makes it susceptible to nucleophilic attack.

Rhodium-Catalyzed 1,6-Conjugate Addition: Aryl groups have been successfully introduced at the C-15 position through the 1,6-conjugate addition of arylboronic acids to securinine, catalyzed by a rhodium complex. This method achieves high regio- and stereoselectivity. nih.gov

Baylis-Hillman Reaction: A series of novel securinine derivatives featuring a β'-hydroxy-α,β-unsaturated ketone moiety have been synthesized via a Baylis-Hillman reaction. nih.gov This reaction modifies the core structure to produce diastereomers that have been separated and analyzed. nih.gov

Reaction TypeReactive SiteKey Reagents/CatalystsResulting ModificationReference
Sonogashira CouplingC1414-iodosecurinine, Terminal acetylenes, Pd catalyst, CuIAddition of an alkyne moiety nih.gov
Suzuki CouplingC1414-iodosecurinine, Arylboronic acids, Pd catalystAddition of an aryl moiety nih.govresearchgate.net
Heck ReactionC15Aryl iodides, Pd(OAc)₂, dppp, K₂CO₃Addition of an aryl moiety rsc.org
1,6-Conjugate AdditionC15Arylboronic acids, Rh catalystAddition of an aryl moiety nih.gov
Baylis-Hillman ReactionCore Structure-Addition of β'-hydroxy-α,β-unsaturated ketone moiety nih.gov

Modifications of the Piperidine A-Ring

The piperidine A-ring of securinine, while less commonly modified, has been the subject of sophisticated "molecular editing" strategies to create novel alkaloid frameworks.

Ring Contraction: A synthetic protocol has been developed to transform the piperidine (A) ring of securinane alkaloids into a pyrrolidine (B122466) ring, thus converting securinine into norsecurinine (B137659). nih.govfrontiersin.org This transformation involves a single carbon deletion from the A-ring. nih.gov

The key steps of this process are:

Oxidation: Securinine is treated with reagents such as monosodium phosphate, sodium chlorite, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium hypochlorite. This results in the formation of a TEMPO adduct. nih.govfrontiersin.org

Oxidative Ring Contraction: The TEMPO adduct is then treated with meta-chloroperoxybenzoic acid (m-CPBA), which mediates the ring contraction to yield a lactam. nih.govfrontiersin.org The proposed mechanism involves the formation of an N-oxide intermediate, followed by a regioselective Baeyer–Villiger oxidation. frontiersin.org

Thionylation and Reduction: The resulting lactam is converted to a thiolactam using Lawesson's reagent, which can then be chemoselectively reduced to yield the final pyrrolidine-based norsecurinine. nih.govfrontiersin.org

This molecular editing strategy provides direct synthetic access to norsecurinane alkaloids from the more abundant securinane precursors. frontiersin.org

Modification TypeReactive SiteKey ReagentsIntermediate CompoundFinal ProductReference
Ring Contraction ("Methylene Deletion")Piperidine A-Ring1. TEMPO, NaOCl 2. m-CPBA 3. Lawesson's ReagentTEMPO adduct, Lactam, ThiolactamNorsecurinine nih.govfrontiersin.orgfrontiersin.org

Other Modifications

Epimerization: The stereochemistry of the securinine core can also be modified. Direct C2-epimerization of securinine to its diastereomer, allosecurinine (B2590158), has been achieved. nih.gov This transformation was accomplished using an iridium-based photoredox catalyst ([Ir{dF(CF3)ppy}2(dtbpy)]PF6) and benzenethiol, followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method allows for interconversion between the epimeric pairs of the securinine framework. nih.gov

Michael Addition: The conjugated double bond system is also reactive towards Michael addition. Nucleophilic addition of amines, such as pharmacophoric tryptamines and substituted piperazines, to securinine results in the formation of 9-amino-derivatives. researchgate.net This reaction creates a new chiral center, and the resulting products have been identified as single stereoisomers. researchgate.net

Mechanistic Studies of Securinine Nitrate Biological Activities

Anti-tumor and Anti-proliferative Mechanisms in Cellular Models

Induction of Apoptosis Pathways

Caspase Activation (e.g., Caspase-3, -7, -9)

The release of cytochrome c into the cytosol following mitochondrial membrane disruption leads to the subsequent activation of a family of cysteine proteases known as caspases patsnap.comwikipedia.orgresearchgate.net. Securinine (B1681715) has been shown to stimulate the activity of initiator caspase-9 and effector caspases-3 and -7 nih.govglpbio.com. In DU145 cells, L-securinine treatment resulted in increased levels of cleaved caspase-9 and cleaved caspase-3, confirming their activation in the apoptotic process nih.gov. Caspase-9, once activated, propagates the death signal by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes characteristic of apoptosis researchgate.netebi.ac.uk.

Table 1: Caspase Activation by Securinine

CaspaseEffect of SecurinineCell Line(s)Reference
Caspase-3Stimulated activity; Increased cleaved levelsHeLa, DU145 nih.govnih.govglpbio.com
Caspase-7Stimulated activityHeLa nih.govglpbio.com
Caspase-9Stimulated activity; Increased cleaved levelsHeLa, DU145 nih.govnih.govglpbio.com
Modulation of Proapoptotic (e.g., p53, Bax) and Anti-apoptotic (e.g., Bcl-2) Protein Expression

Securinine nitrate (B79036) modulates the expression of key proteins involved in regulating apoptosis, balancing proapoptotic and anti-apoptotic signals. It has been observed to upregulate the expression of proapoptotic proteins such as p53 and Bax ncats.iolktlabs.com. Concurrently, securinine nitrate downregulates the expression of anti-apoptotic proteins like Bcl-2 ncats.iolktlabs.com. In human androgen-independent prostate cancer DU145 cells, L-securinine treatment led to an increase in Bax protein expression and a decrease in Bcl-2 protein expression, further supporting its proapoptotic activity nih.gov.

Notably, securinine demonstrates a preferential induction of apoptosis in p53-deficient cancer cells by inducing the p53 family member, p73 nih.gov. For instance, in p53-null HCT116 colon cancer cells, securinine (30 µM) induced apoptosis in 73% of cells, compared to 17.6% in HCT116 parental cells (p53-expressing) nih.gov. This suggests a potential therapeutic advantage for tumors with p53 inactivation. Conversely, in cells expressing wild-type p53, p73 is downregulated, and these cells are protected from cell death through the p53-mediated upregulation of p21 nih.gov.

Cell Cycle Arrest (e.g., G0/G1, G1, S, G2/M Phases)

This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their uncontrolled proliferation patsnap.com. The specific phase of arrest can vary depending on the cell type. In human cervical cancer HeLa cells, securinine induced cell cycle arrest in the S phase nih.govglpbio.com. Conversely, in human promyelocytic leukemia HL-60 cells, securinine caused cell cycle arrest at the G0/G1 phase researchgate.netspandidos-publications.com. Studies on breast cancer cells and other promyelocytic leukemia cells also indicate G1 phase cell cycle arrest induced by securinine ncats.iolktlabs.com. Furthermore, securinine treatment has been observed to result in G2/M phase arrest in p53 knockout HCT 116 cells nih.gov.

Table 2: Securinine-Induced Cell Cycle Arrest in Various Cell Lines

Cell LineCell Cycle Phase ArrestReference
HeLa cellsS phase nih.govglpbio.com
HL-60 cellsG0/G1 phase researchgate.netspandidos-publications.com
Breast cancer cellsG1 phase ncats.iolktlabs.com
Promyelocytic leukemia cellsG1 phase ncats.iolktlabs.com
HCT 116 (p53 knockout)G2/M phase nih.gov

Signaling Pathway Modulation in Cancer Cells

This compound modulates several critical signaling pathways implicated in cancer cell survival, proliferation, and metastasis.

Inhibition of the PI3K/Akt/mTOR Kinase Signaling Pathway

Securinine inhibits the proliferation of cancer cells by targeting the PI3K/Akt/mTOR kinase signaling pathway researchgate.net. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is common in many cancers. Securinine has been shown to downregulate the expression of key components of this pathway, including PI3K, mTOR, and p70s6k, in breast cancer cells and promyelocytic leukemia cells ncats.iolktlabs.com. L-securinine also demonstrated an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in HuP-T3 pancreatic cancer cells, contributing to its apoptosis-inducing effects researchgate.net. The modulating effect of securinine on the PI3K/AKT/mTOR signaling pathways involves a decrease in the expression levels of mTOR and P70S6k nih.gov.

Suppression of the Wnt/β-catenin Signaling Pathway

Securinine has been found to suppress the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival patsnap.comnih.govnih.gov. In gastric cancer (GC) cells, securinine (referred to as SCR) suppresses the β-catenin/Akt/STAT3 pathways patsnap.com. Furthermore, studies on bladder cancer (BC) cells have shown that securinine inactivates the Wnt/β-catenin signaling pathway nih.gov. Overexpression of β-catenin was observed to mitigate the inhibitory effect of securinine on these bladder cancer cells, highlighting the importance of this pathway in securinine's anticancer mechanism nih.gov.

Regulation of the JAK-STAT Pathway

Securinine, the active component of this compound, has been shown to regulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is a critical cellular signaling cascade involved in processes such as immunity, cell division, cell death, and tumor formation, transducing extracellular signals into transcriptional programs that regulate cell growth and differentiation wikipedia.orgfrontiersin.org. Research indicates that securinine can suppress the β-catenin/Akt/STAT3 signaling pathway in gastric cancer cells patsnap.com. Furthermore, L-securinine has been observed to inhibit the protein expression of phosphorylated STAT3 (p-STAT3) in androgen-independent prostate cancer (AIPC) DU145 cells, while the expression of total STAT3 protein remained unaffected researchgate.net. This suggests a direct impact on the activation status of STAT3, a key transcription factor in the pathway.

Activation of p38 and JNK Signaling Pathways

Securinine activates the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways ncats.ionih.govconfex.com. These pathways are typically responsive to cellular stress and cytokines, leading to the transcriptional activation of genes involved in stress responses, growth arrest, or apoptosis nih.gov. In studies involving bladder cancer cells, securinine was found to activate both p38 and JNK signaling pathways nih.gov. The inhibitory effects of securinine on bladder cancer cells were significantly mitigated when these pathways were blocked using specific inhibitors, such as SB203580 for p38 and SP600125 for JNK nih.gov. Moreover, securinine targets cancer cells through an IRAK (interleukin-1 receptor-associated kinase) and JNK-dependent mechanism, where inhibition of JNK dramatically impaired the ability of securinine to induce cancer cell death confex.com.

Stimulation of ERK1/2 Signaling

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway, which typically responds to growth factor signals and influences cell differentiation or proliferation, is also modulated by securinine nih.gov. Securinine has been reported to stimulate the activity of ERK1/2 researchgate.net. In the context of HL-60 leukemic cells, securinine induces differentiation through the activation of the JNK-ERK signaling pathway researchgate.net. However, in androgen-independent prostate cancer DU145 cells, L-securinine may inhibit the protein expression of phosphorylated ERK1/2 (p-ERK1/2), while the expression of total ERK1/2 protein remains intact researchgate.net. This suggests that the precise effect on ERK1/2 phosphorylation may be context- or cell-type dependent.

Inhibition of Cancer Cell Proliferation, Migration, and Invasion in vitro

Securinine demonstrates significant anticancer activity by inhibiting the proliferation, migration, and invasion of various cancer cell types in vitro. It has shown efficacy against a broad spectrum of human cancer cells, including those from leukemia, prostate, cervical, breast, lung, and colon cancers researchgate.net.

Table 1: Inhibition of Cancer Cell Proliferation by Securinine

Cancer Cell LineIC50 (μM)Reference
HeLa (Cervical)7.02 ± 0.52 researchgate.net
Cervical Cancer6 nih.gov
Breast Cancer10 nih.gov
Lung Cancer11 nih.gov

Securinine inhibits the proliferation, migration, and invasion of bladder cancer cells and induces apoptosis in vitro nih.gov. Similarly, in gastric cancer cells, securinine inhibits proliferation, migration, and invasion, while also initiating apoptosis and cell cycle arrest in vitro patsnap.com. L-securinine has also been shown to exert strong growth inhibitory effects on DU145 androgen-independent prostate cancer cells in a concentration- and time-dependent manner, with less toxicity towards normal androgen-dependent LNCaP cells. It significantly inhibited the migration and invasion capabilities of DU145 cells researchgate.net.

Induction of Cancer Cell Differentiation (e.g., in Leukemic Cells)

A notable activity of securinine is its ability to induce cancer cell differentiation, particularly in leukemic cells researchgate.net. Securinine promotes the monocytic differentiation of a wide range of myeloid leukemia cell lines and primary leukemic patient samples nih.gov. For instance, in HL-60 cells, securinine treatment inhibited proliferation and triggered differentiation, leading to maturation towards a monocytic lineage, as indicated by a higher CD14+ population. It also caused cell cycle arrest at the G0/G1 phase researchgate.net. This differentiation-inducing potential is considered a promising therapeutic strategy for conditions like Acute Myeloid Leukemia (AML), as it aims to induce maturation of leukemic cells, potentially avoiding the severe side effects associated with traditional chemotherapeutics nih.gov. The mechanism of securinine-mediated differentiation is suggested to involve limited DNA damage, which subsequently activates DNA damage signaling pathways nih.gov.

Binding to Tubulin and Inhibition of Microtubule Assembly

Securinine induces mitotic block in cancer cells by directly interacting with tubulin and inhibiting microtubule assembly researchgate.netnih.gov. Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cellular morphology scbt.comresearchgate.net. Securinine binds to purified tubulin with a dissociation constant (Kd) of 9.7 μM and effectively inhibits the polymerization of tubulin into microtubules nih.gov. This disruption of microtubule dynamics leads to significant depolymerization of interphase and mitotic microtubules and suppresses the reassembly of cold-depolymerized spindle microtubules in cells like HeLa cells nih.gov. By interfering with microtubule assembly, securinine can induce cell cycle arrest and ultimately lead to cancer cell death.

Table 2: Securinine's Interaction with Tubulin

ParameterValueReference
Dissociation Constant (Kd) for Tubulin9.7 μM nih.gov
Effect on Microtubule AssemblyInhibition nih.gov
Cellular OutcomeMitotic block, Depolymerization nih.gov

Immunomodulatory Mechanisms

This compound has demonstrated immunomodulatory effects, indicating its potential to influence the body's immune responses. It exhibits an immunostimulatory effect, which can enhance the body's defense mechanisms against infections and potentially against malignancies patsnap.compatsnap.com. This immunomodulatory action is achieved through several mechanisms, including the activation of macrophages and the stimulation of cytokine production patsnap.comsmolecule.com. Cytokines are crucial signaling molecules that mediate and regulate immunity and inflammation patsnap.com.

Securinine, acting as a potent GABA (gamma-aminobutyric acid) receptor antagonist, also contributes to its immunomodulatory profile patsnap.comsmolecule.com. By inhibiting GABA receptors, securinine can disrupt normal inhibitory signals, potentially leading to heightened neurotransmitter activity and affecting immune cell function patsnap.com. For instance, securinine has been shown to accelerate the killing of and inhibit infection by Coxiella burnetii. Conversely, the activation of GABA-A receptors has been observed to downregulate or moderate the immune regulation of both monocytes and T cells, suggesting that securinine's antagonistic action could release this inhibition, thereby enhancing immune responses plos.org.

Immunostimulatory Effects through Macrophage Activation

This compound demonstrates an immunostimulatory effect, primarily by activating macrophages. This activation is a crucial process for enhancing the body's immune response against infections and potentially malignancies. patsnap.com Macrophages, as integral components of the innate immune system, play a significant role in mediating and regulating immunity and inflammation. patsnap.com The ability of this compound to activate these cells contributes to a boosted immune response. patsnap.com

Neuroprotective and Anti-inflammatory Mechanisms

This compound and its parent compound, securinine, exhibit significant neuroprotective and anti-inflammatory properties, which are crucial for addressing neurological disorders characterized by inflammation and neuronal damage.

Reduction of Inflammatory Responses in Cellular Models

Securinine has been shown to significantly and dose-dependently suppress nitric oxide (NO) production in various cellular models of inflammation, including LPS-stimulated BV2 microglial cells and primary microglia and astrocyte cultures. nih.govresearchgate.netnih.gov This reduction in NO production is a key indicator of its anti-inflammatory action. nih.govresearchgate.net

Table 1: Effects of Securinine on Inflammatory Mediators in Cellular Models

Inflammatory MediatorCellular ModelEffect of SecurinineReference
Nitric Oxide (NO)LPS-stimulated BV2 microglia, primary gliaSignificantly and dose-dependently suppressed production nih.govresearchgate.netnih.gov
NF-κB activationLPS-stimulated BV2 cellsInhibited activation nih.govresearchgate.netnih.gov
MAPK phosphorylationLPS-stimulated BV2 cellsReduced phosphorylation nih.govresearchgate.netnih.gov
iNOS mRNA expressionLPS-stimulated BV2 microglia, primary gliaInhibited expression nih.govresearchgate.netnih.gov
TNF-α mRNA expressionLPS-stimulated BV2 microglia, primary gliaRepressed expression nih.govresearchgate.net
IL-1β mRNA expressionLPS-stimulated BV2 microglia, primary gliaRepressed expression nih.govresearchgate.net

Furthermore, securinine inhibits the activation of the inflammatory mediator Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) in LPS-stimulated BV2 cells. nih.govresearchgate.netnih.gov It also effectively inhibits interferon-gamma (IFN-γ)-induced NO production and inducible nitric oxide synthase (iNOS) mRNA expression. nih.govresearchgate.netnih.gov These findings underscore securinine's ability to modulate key inflammatory pathways at the cellular level.

Suppression of Amyloid-β Induced Glial Inflammatory Responses

Securinine has demonstrated the capacity to reduce glial inflammatory responses induced by beta-amyloid protein. nih.govresearchgate.netresearchgate.net This effect was observed in animal models, specifically in beta-amyloid peptide (25-35)-treated rats, where it led to improvements in cognitive deficits and neurodegeneration. nih.govresearchgate.net This suggests a direct role in mitigating neuroinflammation associated with amyloid pathology.

Modulation of Proteinopathy (e.g., β-amyloid peptide homeostasis)

While securinine has been shown to reduce glial inflammatory responses induced by beta-amyloid protein nih.govresearchgate.netresearchgate.net, direct detailed mechanistic studies specifically on this compound's modulation of β-amyloid peptide homeostasis (e.g., production, aggregation, or clearance) are not explicitly detailed in the provided information. The observed effects primarily relate to the inflammatory response triggered by amyloid-beta.

Promotion of Neurite Outgrowth and Neuronal Differentiation

A bivalent securinine compound, SN3-L6, which is a derivative of securinine, has been identified for its potent ability to induce neuronal differentiation through a novel translation-dependent mechanism. frontiersin.org This compound significantly promotes neurite outgrowth and neuronal differentiation. frontiersin.org The mechanism behind its action on neurite outgrowth involves the phosphorylation and activation of several crucial signaling molecules, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and Akt. researchgate.net Neurite outgrowth is a vital process for neuronal development, regeneration, and the reconstruction of neural circuits following neurodegeneration or brain injury. frontiersin.orgresearchgate.netneurofit.combiorxiv.org Securinine itself has been recognized for its neuroexcitatory activities. frontiersin.org

Table 2: Signaling Pathways Involved in Neuronal Differentiation and Neurite Outgrowth by Securinine Derivatives

Compound/DerivativeEffectInvolved Signaling PathwaysReference
SN3-L6 (Securinine Derivative)Induces neuronal differentiation, promotes neurite outgrowthCaMKII, ERK, Akt (phosphorylation/activation) frontiersin.orgresearchgate.net

Activation of Ca2+/calmodulin-dependent Protein Kinase II (CaMKII)

While direct, detailed mechanistic studies specifically on this compound's activation of Ca2+/calmodulin-dependent Protein Kinase II (CaMKII) are not extensively documented, research into related securinine analogues has provided insights into this potential mechanism. CaMKII is a multifaceted serine/threonine protein kinase crucial for decoding intracellular Ca2+ oscillations into various signaling events across numerous tissues, including neurons and cardiac myocytes nih.govplos.org. Its activation typically involves the binding of Ca2+/calmodulin (CaM), which displaces an autoinhibitory regulatory domain, allowing substrate phosphorylation and subsequent intersubunit autophosphorylation at residues like Thr286 (in the α isoform) or Thr287 (in β, γ, and δ isoforms) nih.govfrontiersin.orgbiorxiv.org. This autophosphorylation can lead to Ca2+/CaM-independent (autonomous) activity, which persists beyond the initial Ca2+ transient nih.govfrontiersin.orgnih.gov.

A notable study investigating dimeric securinine analogues, designed as potent neurite outgrowth enhancers, identified that one such compound, referred to as Compound 14, exerted its neuritogenic effects partly through the phosphorylation and activation of CaMKII researchgate.net. This compound was observed to increase the phosphorylation levels of CaMKII, alongside extracellular signal-regulated kinase (ERK) and Akt, in Neuro-2a cells researchgate.net. The activation of CaMKII signaling pathways was found to be a prerequisite for the neurite outgrowth induced by Compound 14 researchgate.net.

The experimental approach involved treating Neuro-2a cells with Compound 14 for various time points (0–120 minutes), followed by Western blot analysis to assess the phosphorylated and total forms of these signaling molecules researchgate.net. Statistical analysis indicated significant increases in phosphorylation levels of CaMKII, ERK, and Akt in the presence of Compound 14 compared to control (DMSO-treated cells), with significance levels reported as *P < 0.05, **P < 0.01, and ***P < 0.001 researchgate.net. These findings suggest a role for securinine derivatives in modulating CaMKII activity, contributing to their observed biological effects, such as promoting neuritogenesis researchgate.net.

While these findings highlight the capacity of securinine analogues to activate CaMKII, further specific research is needed to fully elucidate the precise mechanisms by which this compound itself might influence CaMKII activity and the direct implications of such activation.

Structure Activity Relationship Sar Studies of Securinine Nitrate and Its Analogs

Identification of Key Structural Moieties and their Contribution to Biological Activity

The biological activity of securinine (B1681715) is intrinsically linked to its rigid and unique tetracyclic structure. This framework consists of four rings (A, B, C, and D), which include an azabicyclo[3.2.1]octane ring system (rings B and C) and a butenolide moiety (ring D). nih.govresearchgate.net These core components are crucial for its interaction with biological targets.

Azabicyclo[3.2.1]octane System (Rings B and C): This bridged-ring system is a defining feature of the molecule. The nitrogen atom within this system is fundamental to its alkaloid nature and plays a role in its physiological interactions.

Butenolide Moiety (Ring D): The α,β-unsaturated γ-lactone (butenolide) ring is a critical pharmacophore. Its electrophilic nature can be important for receptor binding, and modifications to this ring often result in significant changes in biological activity.

Impact of Stereochemistry on Activity and Target Specificity

The molecular structure of securinine contains three chiral centers, leading to the existence of several stereoisomers. nih.gov Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are themselves chiral and will interact differently with various stereoisomers. mdpi.comnih.gov

In the case of securinine and its analogs, the specific spatial arrangement of atoms is paramount for its primary activity as a GABA receptor antagonist. nih.gov Studies comparing different naturally occurring isomers have demonstrated a high degree of stereospecificity. For instance, securinine and its reduced form, dihydrosecurinine, are effective at blocking the inhibitory action of GABA on central neurons. In contrast, their stereoisomers, allosecurinine (B2590158) and virosecurinine, are significantly less active as GABA receptor antagonists. nih.gov This stark difference in activity underscores that only a specific three-dimensional conformation can fit effectively into the binding site of the GABA receptor to elicit an antagonistic effect.

Table 1: Impact of Stereochemistry on GABA Receptor Antagonism
CompoundRelative Activity as GABA AntagonistReference
SecurinineActive nih.gov
DihydrosecurinineActive nih.gov
AllosecurinineMuch less active nih.gov
VirosecurinineMuch less active nih.gov

Correlation between Molecular Structure and Receptor/Enzyme Binding Affinity

Securinine's primary mechanism of action in the central nervous system is its function as a selective antagonist of GABA-A receptors. nih.govpatsnap.com GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the mammalian brain, and by blocking its receptor, securinine reduces neuronal inhibition, leading to a stimulant effect. patsnap.com

The affinity of securinine and its analogs for the GABA-A receptor is directly correlated with their molecular structure. Equilibrium binding assays have shown that securinine and dihydrosecurinine inhibit the binding of GABA to rat brain membranes with a moderate potency (IC50 of approximately 50 μM). nih.gov Their isomers, allosecurinine and virosecurinine, display a significantly lower binding affinity, with IC50 values greater than 1 mM. nih.gov This correlation reinforces the SAR findings related to stereochemistry, indicating that the specific conformation of securinine and dihydrosecurinine is complementary to the GABA recognition site. The interaction is selective, as these compounds show little to no activity at other receptors, including benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptors. nih.gov

SAR Elucidation for Synthesized Securinine Derivatives and Their Bioactivity Profiles

To explore the SAR of securinine further and develop compounds with improved therapeutic properties, researchers have synthesized numerous derivatives. These efforts have largely focused on modifying the C-14 and C-15 positions of the securinine scaffold, yielding valuable insights into the molecule's bioactivity. researchgate.netnih.govresearchgate.net

One approach involved introducing various substituents at the C-14 position via Suzuki or Sonogashira cross-coupling reactions. nih.gov While the parent compound, securinine, showed weak cytotoxic activity against the HCT-116 colon cancer cell line, the introduction of an iodine atom at the C-14 position (14-iodosecurinine) led to a notable increase in potency. nih.gov However, many of the subsequent derivatives synthesized from this intermediate proved to be less cytotoxic, indicating that the nature of the substituent at C-14 is critical. nih.gov Some derivatives did show potent growth inhibition on other cancer cell lines, such as A-375 melanoma, with IC50 values as low as 60 nM. researchgate.netnih.gov

Another strategy employed a bivalent ligand approach, synthesizing dimeric securinine analogs by connecting two securinine molecules at the C-15 position with linkers of varying lengths. researchgate.net Several of these dimeric compounds exhibited significant positive effects on both neuronal differentiation and neurite extension in Neuro-2a cells, identifying a new class of potential neuritogenic agents. researchgate.net

Table 2: Bioactivity of Selected Synthesized Securinine Derivatives
Compound/DerivativeModification SiteModification TypeObserved BioactivityReference
Securinine-Parent Compound~50% growth inhibition of HCT-116 cells at 10 μM nih.gov
14-IodosecurinineC-14Iodination80% growth inhibition of HCT-116 cells at 1 μM nih.gov
Unnamed DerivativeC-14Suzuki/Sonogashira CouplingHigh antiproliferative effect on A-375 melanoma (IC50 up to 60 nM) researchgate.netnih.gov
Dimeric Analogs (e.g., Compound 14)C-15Dimerization via LinkerNotable positive effects on neuronal differentiation and neurite extension researchgate.net

Application of Computational and In Silico Approaches in SAR Discovery

In modern drug discovery, computational and in silico methods are indispensable tools for accelerating the identification of lead compounds and optimizing their properties. nih.govmdpi.com These approaches are highly applicable to the study of securinine and its analogs for elucidating complex SARs.

Molecular Docking: This technique can be used to simulate the binding of securinine derivatives to the three-dimensional structure of their biological targets, such as the GABA-A receptor. By predicting the binding pose and estimating the binding affinity, docking studies can help rationalize the observed activities of different analogs and guide the design of new derivatives with improved receptor fit. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a statistical correlation between the structural properties of a series of securinine analogs and their measured biological activity. mdpi.com These models can identify the key steric and electronic features that are either favorable or unfavorable for activity, providing a predictive tool to assess the potential of virtual compounds before their synthesis.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for securinine's GABA antagonism or anticancer effects could be used to screen large virtual databases of compounds to identify novel scaffolds that possess the required features for activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the securinine-receptor complex over time, revealing details about the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

By integrating these computational methods, researchers can efficiently explore the chemical space around the securinine scaffold, prioritize the synthesis of the most promising candidates, and gain a deeper understanding of the molecular basis for their activity. nih.govunipa.it

Analytical Methodologies for Securinine Nitrate Research

Extraction and Isolation Techniques from Botanical Sources

Securinine (B1681715), an indolizidine alkaloid, is predominantly sourced from plants belonging to the genera Securinega, Flueggea, Margaritaria, and Breynia within the Phyllanthaceae family. nih.govbio-rad-antibodies.com Notably, it is the main alkaloid found in the roots of species such as Securinega suffruticosa and has also been isolated from Phyllanthus niruri. scispace.comihcworld.com The extraction and isolation of securinine from these botanical matrices involve multi-step processes that leverage the compound's physicochemical properties.

A common initial step is solvent extraction from the dried and powdered plant material, such as the branches and leaves of Securinega suffruticosa. nih.gov Alcohol-based extractions, for instance, with ethanol, are frequently employed to obtain a crude extract containing a mixture of alkaloids and other phytochemicals. youtube.com The temperature for this extraction can be optimized, with ranges of 70°C to 90°C being utilized. youtube.com

Following the initial extraction, a series of chromatographic techniques are employed for purification and isolation. An exemplary modern patented method involves the following steps:

Alcohol Extraction: Obtaining a crude extract from Securinega suffruticosa (referred to as Yi Ye bush clover). youtube.com

Inverted Polymer Chromatography: The crude extract is subjected to adsorption chromatography to separate components based on their polarity. youtube.com

Silica Gel Column Chromatography: Further purification is achieved using silica gel, a standard technique for separating alkaloids. youtube.comnih.gov

Recrystallization: The final step to obtain high-purity monomer securinine. youtube.com

Acid-base extraction is another fundamental technique applied, exploiting the basic nature of the alkaloid. An acidic solution can be used for ultrasonic extraction, followed by neutralization with an alkali. nih.gov The subsequent purification can involve macroporous adsorptive resins, with elution using a solvent system like an ammonia-ethanol solution. nih.gov Preparative thin-layer chromatography (TLC) has also been used for the isolation of securinine and related alkaloids from purified extracts. nih.gov These methods allow for the separation of securinine from other structurally similar alkaloids, such as allosecurinine (B2590158), that often co-occur in the plant source. nih.gov

The table below summarizes the botanical sources and the primary techniques used for the extraction and isolation of securinine.

Botanical Source (Genus/Species)FamilyPrimary Extraction & Isolation Techniques
Securinega suffruticosaPhyllanthaceaeAlcohol Extraction, Inverted Polymer Chromatography, Silica Gel Column Chromatography, Recrystallization. youtube.com
Flueggea virosaPhyllanthaceaeGeneral alkaloid extraction methods followed by chromatographic separation. bio-rad-antibodies.comresearchgate.net
Phyllanthus niruriPhyllanthaceaeSolvent extraction followed by spectroscopic and X-ray diffraction analysis for structural confirmation. scispace.comnih.govnih.gov
Margaritaria spp.PhyllanthaceaeGeneral alkaloid extraction protocols. nih.govbio-rad-antibodies.com
Breynia spp.PhyllanthaceaeGeneral alkaloid extraction protocols. nih.govbio-rad-antibodies.com

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY and HMQC) experiments are fundamental for determining the complex tetracyclic structure of securinine. geneontology.org ¹³C NMR spectroscopy, in particular, has been used to assign the chemical shifts of the carbon atoms within the securinine alkaloid framework. frontiersin.org These assignments are crucial for identifying and differentiating between various isomers like securinine and allosecurinine. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of securinine, confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. rnabio.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula. geneontology.org Electrospray ionization (ESI) is a common ionization technique used for securinine analysis, often showing the protonated molecule [M+H]⁺. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. Securinine exhibits a characteristic maximum absorption (λmax) in the UV region, which is cited to be around 257 nm, corresponding to the α,β-unsaturated γ-lactone moiety in its structure. youtube.com

The table below summarizes key spectroscopic data for securinine.

Spectroscopic MethodKey Findings and Data
¹³C NMR Provides distinct signals for each carbon atom, allowing for structural assignment and differentiation from isomers. frontiersin.org
¹H NMR Reveals the proton environment and their coupling, essential for determining the stereochemistry of the molecule. geneontology.org
Mass Spectrometry (ESI-MS) Typically shows a protonated molecular ion [M+H]⁺ at m/z 218. youtube.com
UV-Vis Spectroscopy Shows a maximum absorbance (λmax) at approximately 257 nm. youtube.com

Together, these spectroscopic methods, often complemented by X-ray crystallography for unambiguous stereochemical assignment, provide a complete and detailed structural characterization of securinine nitrate (B79036). nih.gov

Chromatographic Separation and Quantification Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for the separation, identification, and quantification of securinine nitrate in various matrices, including botanical extracts and biological samples. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of securinine. scielo.org.co A validated LC-MS/MS method has been developed for the quantitative determination of (-)-securinine in mouse plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov This method utilizes a C18 column for separation with a mobile phase consisting of acetonitrile and ammonium acetate. nih.gov Quantification is achieved using tandem mass spectrometry with positive electrospray ionization, monitoring specific mass transitions for securinine and an internal standard. nih.gov This LC-MS/MS method offers high sensitivity, with a lower limit of quantitation (LLOQ) of 0.600 ng/mL in mouse plasma. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been established as a validated method for the analysis of securinine and allosecurinine in Securinega suffruticosa biomass. youtube.com This technique allows for the simultaneous analysis of multiple samples and is suitable for quality control of herbal materials. Optimized HPTLC methods use silica gel plates with a mobile phase such as a chloroform-methanol mixture, and densitometric analysis is performed for quantification at a specific wavelength (e.g., 202 nm). youtube.com

The table below outlines the key parameters of a validated LC-MS/MS method for securinine quantification.

ParameterDetails
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Stationary Phase Gemini Nx C18 column nih.gov
Mobile Phase 40% acetonitrile and 60% 10.0 mM ammonium acetate nih.gov
Detection Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) nih.gov
Mass Transitions (m/z) 218.1→84.1 for Securinine nih.gov
Lower Limit of Quantitation (LLOQ) 0.600 ng/mL in mouse plasma nih.gov
Linear Range Up to 600 ng/mL in mouse plasma nih.gov

These chromatographic methods provide the necessary resolution, sensitivity, and accuracy for the qualitative and quantitative analysis of this compound in complex mixtures.

Electrochemical Methods for Detection and Quantification

The direct electrochemical detection and quantification of the intact this compound compound using methods like voltammetry are not extensively documented in publicly available scientific literature. Electrochemical methods are typically applied to molecules that can be readily oxidized or reduced at an electrode surface. researchgate.net While the purine-like structure within some alkaloids can be electroactive, specific protocols for securinine are not established.

However, electrochemical methods could potentially be applied indirectly. For instance, various voltammetric methods have been developed for the determination of the nitrate ion in different samples, including biological fluids and environmental matrices. nih.govmdpi.com These methods often use modified electrodes, such as copper-modified electrodes, to selectively reduce nitrate and generate a measurable current. nih.gov

Theoretically, a sample containing this compound could be analyzed for its nitrate content, providing an indirect measure of the compound's concentration. Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) could be employed for this purpose. geneontology.orgnih.gov

The table below describes the general principles of relevant electrochemical techniques that could be adapted for the analysis of the nitrate component.

Electrochemical TechniquePrinciplePotential Application for this compound
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell as the potential is varied linearly with time. It provides information on redox processes.Could be used to investigate the redox behavior of the nitrate ion from this compound at a modified electrode surface.
Differential Pulse Voltammetry (DPV) A sensitive technique where potential pulses are superimposed on a linear potential ramp, and the current is measured before each pulse. This minimizes background current.Could offer a sensitive method for quantifying the nitrate concentration after separation from the securinine moiety or in a solution of the salt. geneontology.org

It is important to note that these methods would not be specific to this compound itself but to the nitrate counter-ion. Development of a direct electrochemical sensor for securinine would require fabricating an electrode with specific recognition capabilities for the securinine molecule, which has not been reported to date.

Bioanalytical Assays for Cellular and Molecular Mechanistic Studies

A variety of bioanalytical assays are employed to investigate the cellular and molecular mechanisms of action of securinine, particularly in the context of its anticancer properties. These techniques provide insights into how securinine affects cell cycle, apoptosis, and gene and protein expression.

Flow Cytometry: This technique is used to analyze cell populations based on their light scattering and fluorescence properties. In securinine research, flow cytometry is applied to assess the effects on the cell cycle. researchgate.net For example, studies have shown that treatment with virosecurinine, an isomer of securinine, can cause cell cycle arrest in the G0/G1 phase in human leukemia THP-1 cells. researchgate.net Flow cytometry can also be used to quantify apoptosis by using fluorescent markers like Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells. scispace.com

Western Blotting: Western blotting is a key technique for detecting and quantifying specific proteins in a cell lysate. It has been instrumental in elucidating the apoptotic pathways induced by securinine. Studies have demonstrated that securinine can modulate the expression of key apoptosis-related proteins. For instance, securinine treatment has been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. lktlabs.com It also leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which is a hallmark of apoptosis. researchgate.net The detection of cleaved forms of these caspases by Western blot confirms the activation of the apoptotic cascade. researchgate.net

RNA Sequencing and Bioinformatics Analysis: RNA sequencing (RNA-seq) is a high-throughput method used to profile the entire transcriptome of cells. nih.gov In the context of securinine research, RNA-seq can be used to identify genes that are differentially expressed in cancer cells following treatment. The resulting large datasets of differentially expressed genes are then analyzed using bioinformatics tools. nih.govnih.gov This analysis involves:

Differential Gene Expression (DGE) Analysis: Identifying genes that are significantly upregulated or downregulated in response to securinine. nih.gov

Pathway Enrichment Analysis: Using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), this analysis identifies biological pathways that are significantly enriched with the differentially expressed genes. nih.govnih.govgeneontology.org This can reveal, for example, that securinine treatment significantly impacts pathways related to cell cycle control, apoptosis, or specific signaling cascades like PI3K/AKT/mTOR. nih.gov

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule (ligand), such as securinine, to its macromolecular target, typically a protein. Molecular docking studies have been crucial in identifying potential molecular targets for securinine. For example, it has been shown that securinine can bind to tubulin, thereby inhibiting microtubule assembly, which can lead to mitotic block in cancer cells. researchgate.net These studies help in understanding the structure-activity relationships and the specific interactions at the binding site. researchgate.net

Immunohistochemistry (IHC): IHC is a technique used to visualize the presence and location of specific proteins within tissue sections. ihcworld.comnih.gov While direct IHC studies on securinine-treated tissues are not widely published, this technique is highly relevant for validating in-vitro findings in a more complex tissue environment. For example, based on Western blot data showing that securinine induces cleaved caspase-3, IHC could be used on tumor tissue from securinine-treated animal models to visualize the apoptotic cells in-situ. bio-rad-antibodies.comcellsignal.com Similarly, the upregulation of proteins like p53 observed in cell culture could be confirmed and its localization within the tumor tissue could be assessed using IHC. nih.gov

The table below summarizes the application of these bioanalytical assays in securinine research.

Bioanalytical AssayApplication in Securinine ResearchKey Findings/Targets
Flow Cytometry Analysis of cell cycle distribution and quantification of apoptosis. researchgate.netInduction of cell cycle arrest (e.g., G0/G1 phase); measurement of apoptotic cell population. researchgate.net
Western Blotting Detection and quantification of specific proteins related to apoptosis and cell signaling. researchgate.netUpregulation of p53 and Bax; downregulation of Bcl-2; activation (cleavage) of caspase-3 and caspase-7. researchgate.netlktlabs.com
RNA Sequencing Global analysis of gene expression changes in cells treated with securinine. rnabio.orgIdentification of differentially expressed genes in pathways like PI3K/AKT/mTOR and Wnt signaling. nih.gov
Bioinformatics Analysis Interpretation of RNA-seq data to understand biological processes affected by securinine. nih.govGene Ontology (GO) and KEGG pathway enrichment analysis to identify affected cellular functions and signaling networks. nih.govgeneontology.org
Molecular Docking Prediction of binding interactions between securinine and its protein targets. researchgate.netIdentification of tubulin as a potential binding partner, explaining the inhibition of microtubule assembly. researchgate.net
Immunohistochemistry (IHC) In-situ visualization of protein expression and localization in tissue samples. bio-rad-antibodies.comPotential to confirm the upregulation of apoptosis markers like cleaved caspase-3 and p53 in tumor tissues. cellsignal.comnih.gov

Q & A

Q. What are the primary pharmacological mechanisms of securinine nitrate, and how can researchers experimentally validate these pathways?

this compound exhibits dual mechanisms as a GABA_A receptor antagonist and an acetylcholinesterase (AChE) inhibitor. To validate these pathways:

  • GABA_A antagonism : Use patch-clamp electrophysiology on neuronal cultures to measure chloride ion flux inhibition .
  • AChE inhibition : Perform Ellman’s assay with purified AChE enzyme, monitoring thiocholine production at 412 nm .
  • Methodological Note: Include positive controls (e.g., bicuculline for GABA_A, donepezil for AChE) and dose-response curves to calculate IC50 values .

Q. What experimental models are appropriate for studying this compound’s antitumor effects?

  • In vitro : Use cancer cell lines (e.g., HeLa, HL-60) with MTT or xCELLigence assays to quantify cytotoxicity. For apoptosis, combine annexin V/PI staining with caspase-3/7 activity assays .
  • In vivo : Employ xenograft models (e.g., AML in mice) with tumor volume monitoring and post-treatment histopathology .
  • Critical Consideration: Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity and mitigate false positives from general cytotoxicity .

Q. How should researchers address stability and solubility challenges in this compound experiments?

  • Solubility : Dissolve in DMSO (≤0.1% final concentration) or methanol, validated via HPLC purity checks (>95%) .
  • Storage : Aliquot and store at -20°C in anhydrous conditions to prevent nitrate group hydrolysis .
  • Validation Step: Pre-experiment NMR or mass spectrometry to confirm structural integrity after reconstitution .

Advanced Research Questions

Q. How can structural modifications of securinine enhance its neuroprotective or antitumor activity?

  • Reactive Sites : Target C12-C13 and C14-C15 double bonds for functionalization (e.g., epoxidation, aminolysis) to improve blood-brain barrier penetration or binding affinity .
  • Derivative Synthesis : Link securinine to pharmacophores like phenylpropanoids via Michael addition, followed by in vitro screening against neurodegenerative (e.g., SH-SY5Y) and cancer models .
  • Analytical Requirement: Characterize derivatives using 2D-NMR and X-ray crystallography to confirm stereochemistry, as securinine’s activity is conformation-dependent .

Q. How to resolve contradictions in this compound’s hematopoietic effects between in vivo and in vitro studies?

  • Case Example : In vivo studies show increased CFU-S (hematopoietic stem cells) in mice, but no GM-CFUc colony growth in vitro .
  • Hypothesis Testing :
  • Test if securinine’s metabolites (e.g., nitrate reduction products) are active in vivo using LC-MS pharmacokinetics .
  • Co-culture bone marrow stromal cells with hematopoietic progenitors to mimic the in vivo microenvironment .
    • Data Interpretation: Use transcriptomics (RNA-seq) to identify indirect pathways (e.g., cytokine upregulation) that may explain differential effects .

Q. What methodologies are critical for elucidating this compound’s multi-target mechanisms in cancer?

  • Omics Integration : Combine phosphoproteomics (e.g., ERK1/2 activation ) with RNA-seq to map signaling networks (e.g., TNFRSF gene upregulation ).
  • ROS Quantification : Use DCFH-DA fluorescence and mitochondrial membrane potential probes (JC-1) to correlate oxidative stress with apoptosis .
  • Validation: CRISPR/Cas9 knockout of key targets (e.g., p53, caspase-9) to confirm mechanistic dependencies .

Methodological Challenges & Solutions

Q. How to design dose-response studies for this compound given its narrow therapeutic index?

  • Range-Finding : Start with pilot studies using 0.1–50 μg/mL (in vitro) or 1–25 mg/kg (in vivo) based on LD50 data (e.g., murine IV LD50 = 6.23 mg/kg ).
  • Toxicity Mitigation : Monitor weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) during in vivo trials .

Q. What statistical approaches are recommended for analyzing securinine’s synergistic effects with other drugs?

  • Synergy Screening : Use Chou-Talalay combination index (CI) analysis in CompuSyn software, testing securinine with standard chemotherapeutics (e.g., doxorubicin) .
  • Mechanistic Modeling : Apply systems pharmacology tools (e.g., COPASI) to simulate multi-target interactions .

Data Reproduibility & Reporting Standards

Q. How to ensure reproducibility in this compound studies?

  • Documentation : Adhere to ARRIVE guidelines for in vivo experiments, detailing strain, sex, and dosing regimens .
  • Compound Verification : Publish HPLC chromatograms, NMR spectra, and elemental analysis data in supplementary materials .

Q. What are common pitfalls in interpreting securinine’s neuroprotective effects?

  • Artifact Risk : Differentiate ROS-mediated apoptosis from assay interference (e.g., DCFH-DA auto-oxidation) via inhibitor controls (N-acetylcysteine) .
  • Model Limitations : Use primary neuron cultures instead of immortalized lines to avoid aberrant receptor expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.